molecular formula C19H21F3N2O2 B3440959 2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol

Cat. No.: B3440959
M. Wt: 366.4 g/mol
InChI Key: HYELTLCZRRPXEF-UHFFFAOYSA-N
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Description

The compound “2-methoxy-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like the one can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a phenol ring, which is further connected to a piperazine ring via a methylene bridge. The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The mechanism of reactions involving trifluoromethyl groups is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .


Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, research into the synthesis, properties, and applications of these compounds is likely to continue to be a significant area of focus in the future .

Properties

IUPAC Name

2-methoxy-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-26-18-6-5-14(11-17(18)25)13-23-7-9-24(10-8-23)16-4-2-3-15(12-16)19(20,21)22/h2-6,11-12,25H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELTLCZRRPXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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